Succinamic acid
Overview
Description
Succinamic acid, also known as butanedioic acid amide, is an organic compound with the chemical formula C4H7NO3. It is a derivative of succinic acid, where one of the carboxyl groups is converted into an amide group. This compound is of interest due to its various applications in chemical synthesis and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: Succinamic acid can be synthesized through the reaction of succinic anhydride with ammonia or an amine. The reaction typically involves heating the reactants to facilitate the formation of the amide bond. The general reaction is as follows:
Succinic anhydride+Ammonia→Succinamic acid
Industrial Production Methods: Industrial production of this compound often involves the use of succinic acid as a starting material. Succinic acid is reacted with ammonia under controlled conditions to produce this compound. This method is preferred due to the availability of succinic acid from both petrochemical and bio-based sources.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products.
Reduction: It can be reduced to form succinylamine.
Substitution: The amide group in this compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Products include succinic acid and other oxidized derivatives.
Reduction: Succinylamine is a major product.
Substitution: Various substituted amides can be formed depending on the reagents used.
Scientific Research Applications
Succinamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of succinamic acid involves its ability to participate in various chemical reactions due to the presence of both amide and carboxyl functional groups. These groups allow this compound to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis and biological systems.
Comparison with Similar Compounds
Succinic Acid: The parent compound of succinamic acid, with two carboxyl groups.
Succinylamine: A reduced form of this compound with an amine group.
Malonic Acid: A dicarboxylic acid similar to succinic acid but with a different carbon chain length.
Uniqueness: this compound is unique due to the presence of both amide and carboxyl groups, which provide it with distinct chemical properties and reactivity compared to its similar compounds. This dual functionality makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
4-amino-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c5-3(6)1-2-4(7)8/h1-2H2,(H2,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVPQXZIJDEHAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70213241 | |
Record name | Succinamic acid | |
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Molecular Weight |
117.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Succinamic acid | |
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CAS No. |
638-32-4 | |
Record name | Succinamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=638-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Succinamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUCCINAMIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78416 | |
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Record name | Succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70213241 | |
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Record name | Succinamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.302 | |
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Record name | SUCCINAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1VBK275PQ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research on succinamic acid derivatives reveals various target interactions and downstream effects depending on the specific compound and application. For example, arbutin-conjugated carboxyl group-terminated polyamidoamine (PAMAM) dendrimers exhibit enhanced inhibition of sodium-dependent Na+/glucose cotransporter 1 (SGLT1)-mediated D-glucose uptake. [] This inhibition stems from the synergistic action of arbutin's glucose moiety binding to SGLT1 and the dendrimer's carboxyl groups anchoring the conjugate to the transporter. [] This interaction ultimately leads to suppressed glucose absorption in the small intestine. [] Similarly, α-hydroxy this compound (α-HSA), isolated from Eugenia jambolana fruit pulp, demonstrates antiproliferative effects in the human head and neck cancer cell line (SCC4). [] α-HSA achieves this by upregulating apoptotic genes like p53, p21, and Bax while downregulating the anti-apoptotic gene survivin. []
ANone: this compound is an organic compound with the molecular formula C4H7NO3 and a molecular weight of 117.10 g/mol.
- 1H NMR: While seemingly simple, the 1H NMR spectra of para-substituted phenyl succinamic acids reveal two sets of second-order AA'BB' spectra with distinct coupling constants for the ethylene group. []
- LC/MS/MS: This technique, coupled with derivatization using 3-pyridylcarbinol, helps determine the site of glucuronidation in N-(3,5-dichlorophenyl)succinimide (NDPS) metabolites. The formation of picolinyl esters enhances ionization, enabling the identification of alcohol-linked glucuronides through analysis of molecular ions and collision-induced dissociation product ion spectra. []
A: The material compatibility and stability of this compound derivatives are influenced by their specific structure and application. For example, in the development of antiwear additives, copolymeric this compound (COSMA) additives, when combined with zinc dialkyl‐dithiophosphate (ZDDP) in HVI light neutral oil, exhibit synergistic effects, reducing wear-scar diameter and increasing seizure load. [] This suggests good compatibility and synergistic potential with existing lubricant additives.
A: While the provided research doesn't delve into the catalytic properties of this compound derivatives, they serve as valuable building blocks in various syntheses. For example, N-(3,5-dichlorophenyl)succinimide (NDPS) is metabolized in rats through pathways involving hydrolysis and oxidation, leading to the formation of several metabolites, including N-(3,5-dichlorophenyl)this compound (NDPSA). [] Understanding these metabolic pathways is crucial in assessing the compound's impact on living organisms.
A: QSAR studies using the PRECLAV computer program were conducted on 3-amino-succinamic acid derivative sweeteners to understand the relationship between their structure and sweetness power (SP). [] These studies identified specific molecular fragments like -CN (cyano) and -C6H4-NHCONH- (aryl-substituted urea) that contribute to increased SP, while -NH2 leads to decreased sweetness. [] Such models help predict the sweetness of novel derivatives and guide the design of new sweetener candidates.
A: SAR studies play a crucial role in understanding the impact of structural modifications on the biological activity of this compound derivatives. For instance, in the development of khafrefungin analogues, libraries of this compound derivatives were synthesized by condensing various succinic acid derivatives with a range of amines. [] This approach allowed researchers to explore the impact of different substituents on the antifungal activity of the resulting compounds.
A: While specific stability data on this compound itself isn't provided, research on its derivatives sheds light on their formulation and stability. For instance, water-soluble DiOHF-6-succinamic acid, a promising cardioprotective agent, demonstrates stability when administered during reperfusion in a rat model of ischemia/reperfusion injury. [] This finding highlights the importance of considering administration timing and formulation strategies for maximizing the therapeutic potential of this compound derivatives.
A: Research on this compound and its derivatives spans multiple disciplines, including medicinal chemistry, materials science, and chemical biology. For example, the development of COSMA additives as antiwear agents exemplifies the intersection of chemistry and materials science. [] Similarly, investigating the metabolic pathways of NDPS in rats requires expertise in analytical chemistry, biochemistry, and toxicology. [, ] This interdisciplinary approach is crucial for fully understanding the properties and potential applications of this compound derivatives.
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